Cas no 4054-82-4 (Diisobutyl 2,3-dihydroxysuccinate)

Diisobutyl 2,3-dihydroxysuccinate is a diester derivative of tartaric acid, characterized by its two hydroxyl groups and esterified isobutyl chains. This compound exhibits notable solubility in organic solvents, making it suitable for applications in polymer plasticizers, coatings, and specialty chemical synthesis. Its bifunctional structure allows for reactivity in esterification and condensation reactions, offering versatility in fine chemical production. The presence of hydroxyl groups enhances compatibility with polar matrices, while the isobutyl moieties contribute to improved hydrophobicity and thermal stability. The compound is valued for its balanced properties, serving as an intermediate in the development of tailored materials with controlled performance characteristics.
Diisobutyl 2,3-dihydroxysuccinate structure
4054-82-4 structure
商品名:Diisobutyl 2,3-dihydroxysuccinate
CAS番号:4054-82-4
MF:C12H22O6
メガワット:262.29948
CID:332479
PubChem ID:97868

Diisobutyl 2,3-dihydroxysuccinate 化学的及び物理的性質

名前と識別子

    • Bis(2-methylpropyl) 2,3-dihydroxybutanedioate
    • Diisobutyl 2,3-dihydroxysuccinate
    • diisobutyl tartrate
    • 2,3-Dihydroxybutanedioic acid di(2-methylpropyl) ester
    • 2,3-dihydroxy-succinic acid diisobutyl ester
    • Butanedioic acid,2,3-dihydroxy-,bis(2-methylpropyl) ester
    • Diisobutylracemat
    • Diisobutyl-tartrat
    • Einecs 223-763-3
    • tartaric acid diisobutyl ester
    • Traubensaeurediisobutylester
    • Weinsaeure-diisobutylester
    • NSC51578
    • SCHEMBL5481281
    • AKOS005171572
    • 4054-82-4
    • FT-0679094
    • NS00124119
    • DTXSID20942675
    • NSC-51578
    • 2050-63-7
    • MDL: MFCD00129104
    • インチ: InChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3
    • InChIKey: ONZOGXRINCURBP-UHFFFAOYSA-N
    • ほほえんだ: CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O

計算された属性

  • せいみつぶんしりょう: 262.14200
  • どういたいしつりょう: 262.141638
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 9
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.1
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.139
  • ゆうかいてん: No data available
  • ふってん: 324°Cat760mmHg
  • フラッシュポイント: 114.1°C
  • PSA: 93.06000
  • LogP: 0.10660
  • じょうきあつ: No data available

Diisobutyl 2,3-dihydroxysuccinate セキュリティ情報

Diisobutyl 2,3-dihydroxysuccinate 税関データ

  • 税関コード:2918130000
  • 税関データ:

    中国税関コード:

    2918130000

    概要:

    2918130000酒石酸塩と酒石酸エステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2918130000酒石酸塩とエステル。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Diisobutyl 2,3-dihydroxysuccinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM115895-5g
diisobutyl 2,3-dihydroxysuccinate
4054-82-4 95%
5g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735429-1g
Diisobutyl 2,3-dihydroxysuccinate
4054-82-4 98%
1g
¥907.00 2024-05-14
TRC
D020640-500mg
Diisobutyl 2,3-dihydroxysuccinate
4054-82-4
500mg
$ 195.00 2022-06-06
TRC
D020640-2000mg
Diisobutyl 2,3-dihydroxysuccinate
4054-82-4
2g
$ 505.00 2022-06-06
TRC
D020640-1000mg
Diisobutyl 2,3-dihydroxysuccinate
4054-82-4
1g
$ 315.00 2022-06-06
Chemenu
CM115895-25g
diisobutyl 2,3-dihydroxysuccinate
4054-82-4 95%
25g
$*** 2023-05-30
Chemenu
CM115895-10g
diisobutyl 2,3-dihydroxysuccinate
4054-82-4 95%
10g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735429-5g
Diisobutyl 2,3-dihydroxysuccinate
4054-82-4 98%
5g
¥3057.00 2024-05-14

Diisobutyl 2,3-dihydroxysuccinate 関連文献

Diisobutyl 2,3-dihydroxysuccinateに関する追加情報

Introduction to Diisobutyl 2,3-dihydroxysuccinate (CAS No. 4054-82-4)

Diisobutyl 2,3-dihydroxysuccinate, a compound with the chemical formula C₁₁H₁₈O₆, is a significant molecule in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 4054-82-4, has garnered attention due to its versatile applications in biochemical synthesis and drug development. The structure of Diisobutyl 2,3-dihydroxysuccinate consists of two isobutyl groups attached to a succinate backbone, which is hydroxylated at the 2 and 3 positions. This unique configuration imparts distinct chemical properties that make it valuable in various scientific and industrial applications.

The compound's significance is further underscored by its role in the synthesis of chiral intermediates, which are crucial in the pharmaceutical industry. Chiral molecules are non-superimposable mirror images of each other, and they often exhibit different biological activities. Diisobutyl 2,3-dihydroxysuccinate serves as an excellent precursor for the preparation of such chiral compounds, enabling the development of more effective and targeted therapeutics.

In recent years, there has been a surge in research focused on the development of novel biodegradable polymers. Diisobutyl 2,3-dihydroxysuccinate has emerged as a key monomer in this domain. Its hydroxyl groups facilitate copolymerization with other monomers, leading to the formation of polymers with desirable mechanical and thermal properties. These polymers are finding applications in drug delivery systems, where their biodegradability and biocompatibility are highly advantageous.

Moreover, Diisobutyl 2,3-dihydroxysuccinate has been explored in the context of green chemistry initiatives. The demand for environmentally friendly chemical processes has led to the investigation of sustainable synthetic routes for this compound. Researchers have been particularly interested in catalytic methods that minimize waste and energy consumption. For instance, recent studies have demonstrated the efficacy of enzymatic catalysis in the synthesis of Diisobutyl 2,3-dihydroxysuccinate, highlighting its potential as a model compound for green chemistry applications.

The pharmaceutical industry has also shown keen interest in Diisobutyl 2,3-dihydroxysuccinate due to its potential as a drug intermediate. Its structural features make it a suitable candidate for further functionalization, allowing chemists to design molecules with specific biological activities. For example, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. These studies have not only expanded our understanding of Diisobutyl 2,3-dihydroxysuccinate but also opened new avenues for drug discovery.

Another area where Diisobutyl 2,3-dihydroxysuccinate has made a notable impact is in materials science. The compound's ability to form stable complexes with metal ions has led to its use as a ligand in various catalytic systems. These metal complexes have been employed in cross-coupling reactions, which are pivotal in organic synthesis. The efficiency and selectivity offered by these catalysts have made them indispensable tools in both academic research and industrial settings.

Recent advancements in computational chemistry have further enhanced our understanding of Diisobutyl 2,3-dihydroxysuccinate's reactivity and mechanism of action. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. This information has been instrumental in designing more effective synthetic strategies and optimizing reaction conditions.

The versatility of Diisobutyl 2,3-dihydroxysuccinate extends to its role as an additive in industrial processes. Its compatibility with a wide range of solvents and its stability under various conditions make it an ideal candidate for use as a processing aid. For instance, it has been utilized in polymer processing to improve flowability and reduce processing temperatures.

In conclusion, Diisobutyl 2,3-dihydroxysuccinate (CAS No. 4054-82-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its applications range from pharmaceutical intermediates to sustainable polymers and catalytic ligands. The ongoing research into this molecule continues to uncover new possibilities and reinforce its importance in modern chemistry.

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